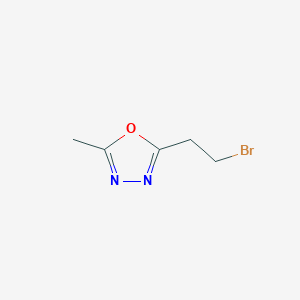

2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole” is likely to be an organic compound given its structure. Organic compounds containing a bromoethyl group are often used in laboratory settings .

Synthesis Analysis

While specific synthesis methods for “2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole” were not found, N-alkylation of similar compounds has been studied . The N-alkylation of free-base chlorin and its corresponding Zn(II) complex was extended to other alkyl halides, including 1,4-diiodobutane, N-(2-bromoethyl)phthalimide, and 2-bromoethanaminium bromide .Chemical Reactions Analysis

The scope of the reaction was studied by extending the N-alkylation of the free-base chlorin and its corresponding Zn(II) complex to other alkyl halides, including 1,4-diiodobutane, N-(2-bromoethyl)phthalimide, and 2-bromoethanaminium bromide .科学的研究の応用

Synthesis and Chemical Properties

Synthesis of 1,3,4-Oxadiazole Derivatives

New derivatives of 1,3,4-oxadiazole have been synthesized, showing significant antimicrobial activities. These derivatives include compounds with a 6-bromonaphthalene moiety, indicating the versatility of the oxadiazole ring in chemical synthesis (Mayekar et al., 2010).

Green Synthetic Methods

Eco-friendly synthetic methods for 2-aryl-1,3,4-oxadiazoles have been developed, featuring high yields and energy efficiency. This reflects the growing importance of sustainable practices in chemical synthesis (Zhu et al., 2015).

Biological and Pharmaceutical Applications

Antimicrobial Evaluation

Various 1,3,4-oxadiazole derivatives, including those synthesized through C–S bond formation and azide–alkyne cyclocondensation, have demonstrated promising in vitro antibacterial and antifungal activities (Sindhu et al., 2013).

Anti-Inflammatory Activity

Some newly synthesized 1,3,4-oxadiazole derivatives have exhibited significant anti-inflammatory properties, highlighting their potential in therapeutic applications (Santhanalakshmi et al., 2022).

Industrial and Environmental Applications

Corrosion Inhibition

Oxadiazole derivatives have been studied for their effectiveness in inhibiting steel corrosion, demonstrating high inhibition efficiency. This suggests their potential use in industrial applications to protect metals from corrosion (Kalia et al., 2020).

Delayed Luminescence in OLEDs

Certain oxadiazole derivatives have been found to exhibit delayed luminescence, making them useful in organic light-emitting diodes (OLEDs) with high efficiency and reduced efficiency rolloff at high current densities (Cooper et al., 2022).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(2-bromoethyl)-5-methyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-4-7-8-5(9-4)2-3-6/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCFQLQZAXYLLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2381088.png)

![Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2381091.png)

![Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/no-structure.png)

![N-(5-fluoro-2-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2381098.png)

![3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381105.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2381109.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2381110.png)